Cas no 1858249-87-2 (5-Amino-1,3-benzoxazole hydrochloride)
5-Amino-1,3-benzoxazole hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1,3-Benzoxazol-5-amine hydrochloride
- 5-Amino-1,3-benzoxazole hydrochloride
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- Inchi: 1S/C7H6N2O.ClH/c8-5-1-2-7-6(3-5)9-4-10-7;/h1-4H,8H2;1H
- InChI Key: AIUGXJQSRPVQOT-UHFFFAOYSA-N
- SMILES: NC1=CC=C2OC=NC2=C1.Cl
5-Amino-1,3-benzoxazole hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR52195-1g |
5-Amino-1,3-benzoxazole hydrochloride |
1858249-87-2 | 1g |
£90.00 | 2024-05-25 | ||
| Apollo Scientific | OR52195-5g |
5-Amino-1,3-benzoxazole hydrochloride |
1858249-87-2 | 5g |
£254.00 | 2024-05-25 | ||
| Key Organics Ltd | AS-9332-1MG |
1,3-benzoxazol-5-amine hydrochloride |
1858249-87-2 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | AS-9332-5MG |
1,3-benzoxazol-5-amine hydrochloride |
1858249-87-2 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | AS-9332-10MG |
1,3-benzoxazol-5-amine hydrochloride |
1858249-87-2 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | AS-9332-20MG |
1,3-benzoxazol-5-amine hydrochloride |
1858249-87-2 | >90% | 0mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | AS-9332-50MG |
1,3-benzoxazol-5-amine hydrochloride |
1858249-87-2 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | AS-9332-100MG |
1,3-benzoxazol-5-amine hydrochloride |
1858249-87-2 | >90% | 100mg |
£146.00 | 2025-02-09 |
5-Amino-1,3-benzoxazole hydrochloride Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 5-Amino-1,3-benzoxazole hydrochloride
Introduction to 5-Amino-1,3-benzoxazole hydrochloride (CAS No. 1858249-87-2)
5-Amino-1,3-benzoxazole hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1858249-87-2, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic molecule belongs to the benzoxazole family, characterized by a fused benzene ring and an oxygen-containing heterocycle. The presence of an amino group at the 5-position and the hydrochloride salt form enhance its solubility and reactivity, making it a valuable intermediate in drug development and material science.
The structure of 5-amino-1,3-benzoxazole hydrochloride consists of a benzene ring linked to a 1,3-benzoxazole core, with an amino substituent attached to the 5-position of the oxazole ring. This configuration imparts unique electronic and steric properties that make it a versatile building block for synthesizing more complex molecules. The hydrochloride salt form improves its stability and handling properties, facilitating its use in both laboratory-scale reactions and industrial processes.
In recent years, 5-amino-1,3-benzoxazole hydrochloride has garnered attention in academic and industrial research due to its potential applications in medicinal chemistry. The benzoxazole scaffold is known for its biological activity, particularly in the development of antimicrobial, antiviral, and anticancer agents. The amino group further extends its utility as a reactive site for further functionalization, enabling the creation of diverse pharmacophores.
One of the most compelling aspects of 5-amino-1,3-benzoxazole hydrochloride is its role as a precursor in the synthesis of biologically active compounds. Researchers have leveraged its structure to develop novel inhibitors targeting various disease pathways. For instance, studies have explored its derivatives as potential kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ability to modify the benzoxazole core while retaining the amino group allows for fine-tuning of pharmacokinetic properties such as solubility, bioavailability, and metabolic stability.
Recent advancements in computational chemistry have also highlighted the significance of 5-amino-1,3-benzoxazole hydrochloride in drug design. Molecular modeling studies indicate that modifications at the 5-amino position can significantly alter binding affinities to biological targets. This has led to the development of high-throughput screening assays that utilize this compound as a key scaffold for identifying lead compounds. Such methodologies are integral to modern drug discovery pipelines, accelerating the identification of candidates with therapeutic potential.
The synthesis of 5-amino-1,3-benzoxazole hydrochloride typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the amino group. The final step often involves conversion to the hydrochloride salt to enhance stability and solubility. These synthetic strategies have been optimized over time to improve yield and purity, ensuring that researchers have access to high-quality material for their experiments.
In addition to its pharmaceutical applications, 5-amino-1,3-benzoxazole hydrochloride has found utility in material science. Its ability to form coordination complexes with metal ions makes it a candidate for developing novel catalysts and luminescent materials. These applications are particularly relevant in green chemistry initiatives, where sustainable and efficient use of resources is paramount.
The biological activity of derivatives of 5-amino-1,3-benzoxazole hydrochloride has been extensively studied in recent literature. For example, researchers have synthesized analogs that exhibit potent activity against bacterial pathogens resistant to conventional antibiotics. The benzoxazole moiety disrupts essential bacterial processes such as DNA replication and metabolic pathways, offering a new avenue for combating infections. Furthermore, some derivatives have shown promise in preclinical trials as anti-inflammatory agents by modulating immune responses without significant side effects.
Another area of interest is the use of 5-amino-1,3-benzoxazole hydrochloride in developing targeted therapies for cancer. By incorporating fluorescent tags or linking it to cytotoxic agents, researchers aim to create probes that can selectively identify cancer cells. Preliminary studies suggest that these conjugates can enhance diagnostic accuracy while minimizing damage to healthy tissues. This approach aligns with the growing trend toward personalized medicine, where treatments are tailored to individual patient profiles.
The future prospects for 5-amino-1,3-benzoxazole hydrochloride are promising given its versatility and broad applicability. As research continues to uncover new biological functions and synthetic possibilities, this compound is likely to remain a cornerstone in pharmaceutical innovation. Collaborative efforts between academia and industry will be crucial in translating laboratory findings into clinical applications that benefit society.
In conclusion, 5-amino-1,3-benzoxazole hydrochloride (CAS No. 1858249-87-2) represents a fascinating compound with far-reaching implications in chemistry and medicine. Its unique structure provides a platform for designing molecules with tailored properties suited for various therapeutic applications. As research progresses,this compound will continue to play a pivotal role in advancing drug discovery and material science,offering hope for new treatments and technologies that address global health challenges.
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